4-Amino-3-methoxybenzeneethanamine-d4
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Overview
Description
4-Amino-3-methoxybenzeneethanamine-d4 is a deuterated compound with the molecular formula C16H15D4NO2 and a molecular weight of 261.35 . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical applications .
Preparation Methods
Chemical Reactions Analysis
4-Amino-3-methoxybenzeneethanamine-d4 undergoes several types of chemical reactions, including:
Scientific Research Applications
4-Amino-3-methoxybenzeneethanamine-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxybenzeneethanamine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying enzyme mechanisms and metabolic pathways . The compound’s effects are often studied using advanced analytical techniques such as NMR and mass spectrometry .
Comparison with Similar Compounds
4-Amino-3-methoxybenzeneethanamine-d4 can be compared with other similar compounds, such as:
4-Amino-3-methoxybenzeneethanamine: The non-deuterated version of the compound, which lacks the stable isotope labeling.
4-(Benzyloxy)-3-methoxyphenethylamine: A structurally similar compound with different functional groups, used in various chemical and biological studies.
4-Amino-3-hydroxybenzoic acid: Another related compound with different functional groups, used in pharmaceutical research.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in analytical and biochemical research .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
261.35 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3/i9D2,10D2 |
InChI Key |
GLMWLELOJCRYRI-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C([2H])([2H])N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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